molecular formula C23H25FN4O3S B14971820 3-fluoro-4-methoxy-N-(3-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide

3-fluoro-4-methoxy-N-(3-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide

Cat. No.: B14971820
M. Wt: 456.5 g/mol
InChI Key: YYGRQFHSHOZGFM-UHFFFAOYSA-N
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Description

3-Fluoro-4-methoxy-N-{3-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a sulfonamide group, a fluorine atom, and a methoxy group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-4-methoxy-N-{3-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide typically involves multiple steps:

    Formation of the Fluoro-Methoxy Benzene Derivative: This step involves the introduction of a fluorine atom and a methoxy group onto a benzene ring. Common reagents include fluorinating agents like Selectfluor and methoxylating agents such as sodium methoxide.

    Synthesis of the Pyridazinyl Phenyl Derivative: This step involves the formation of the pyridazinyl phenyl moiety, which can be achieved through cyclization reactions using appropriate precursors.

    Coupling Reactions: The final step involves coupling the fluoro-methoxy benzene derivative with the pyridazinyl phenyl derivative using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like palladium.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehyde or carboxylic acid derivatives.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of catalysts like copper or palladium.

Major Products

    Oxidation: Formation of 3-fluoro-4-formyl-N-{3-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide.

    Reduction: Formation of 3-fluoro-4-methoxy-N-{3-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

    Material Science: It can be incorporated into polymers or other materials to impart specific properties such as fluorescence or conductivity.

Biology

    Enzyme Inhibition: The sulfonamide group can interact with enzymes, potentially inhibiting their activity. This property can be exploited in drug design and development.

    Receptor Binding: The compound may bind to specific receptors in biological systems, influencing cellular signaling pathways.

Medicine

    Drug Development: Due to its unique structure, the compound can serve as a lead compound in the development of new pharmaceuticals targeting various diseases.

    Diagnostic Agents: It can be used in the design of diagnostic agents for imaging or detecting specific biomolecules.

Industry

    Chemical Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.

    Agriculture: It may have applications in the development of agrochemicals for pest control or plant growth regulation.

Mechanism of Action

The mechanism of action of 3-fluoro-4-methoxy-N-{3-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in enzymes or receptors, leading to inhibition or activation of their function. The fluorine atom and methoxy group can enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-4-methoxybenzeneboronic acid: Similar in structure but lacks the sulfonamide and pyridazinyl phenyl groups.

    4-Methoxy-3-fluorophenylboronic acid: Similar in structure but lacks the sulfonamide and pyridazinyl phenyl groups.

    3-Fluoro-4-methyloxyphenylboronic acid: Similar in structure but lacks the sulfonamide and pyridazinyl phenyl groups.

Uniqueness

3-Fluoro-4-methoxy-N-{3-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide is unique due to the presence of the sulfonamide group, which imparts specific chemical and biological properties

Properties

Molecular Formula

C23H25FN4O3S

Molecular Weight

456.5 g/mol

IUPAC Name

3-fluoro-4-methoxy-N-[3-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl]benzenesulfonamide

InChI

InChI=1S/C23H25FN4O3S/c1-16-10-12-28(13-11-16)23-9-7-21(25-26-23)17-4-3-5-18(14-17)27-32(29,30)19-6-8-22(31-2)20(24)15-19/h3-9,14-16,27H,10-13H2,1-2H3

InChI Key

YYGRQFHSHOZGFM-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C2=NN=C(C=C2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC(=C(C=C4)OC)F

Origin of Product

United States

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